(3-Chloropropyl)ethoxydimethylsilane (3-Chloropropyl)ethoxydimethylsilane
Brand Name: Vulcanchem
CAS No.: 13508-63-9
VCID: VC20993731
InChI: InChI=1S/C7H17ClOSi/c1-4-9-10(2,3)7-5-6-8/h4-7H2,1-3H3
SMILES: CCO[Si](C)(C)CCCCl
Molecular Formula: C7H17ClOSi
Molecular Weight: 180.75 g/mol

(3-Chloropropyl)ethoxydimethylsilane

CAS No.: 13508-63-9

Cat. No.: VC20993731

Molecular Formula: C7H17ClOSi

Molecular Weight: 180.75 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloropropyl)ethoxydimethylsilane - 13508-63-9

Specification

CAS No. 13508-63-9
Molecular Formula C7H17ClOSi
Molecular Weight 180.75 g/mol
IUPAC Name 3-chloropropyl-ethoxy-dimethylsilane
Standard InChI InChI=1S/C7H17ClOSi/c1-4-9-10(2,3)7-5-6-8/h4-7H2,1-3H3
Standard InChI Key IIFBEYQLKOBDQH-UHFFFAOYSA-N
SMILES CCO[Si](C)(C)CCCCl
Canonical SMILES CCO[Si](C)(C)CCCCl

Introduction

Physical and Chemical Properties

Physical Properties

(3-Chloropropyl)ethoxydimethylsilane is a colorless, transparent liquid with moderate volatility. Table 1 summarizes its key physical properties based on available data.

Table 1: Physical Properties of (3-Chloropropyl)ethoxydimethylsilane

PropertyValueReference
CAS Number13508-63-9
Molecular FormulaC₇H₁₇ClOSi
Molecular Weight180.75 g/mol
Physical StateColorless transparent liquid
Boiling Point167.6°C at 760 mmHg; 87°C at 30 Torr
Density0.914 g/cm³
Flash Point47.6°C
LogP2.85690
InChI KeyIIFBEYQLKOBDQH-UHFFFAOYSA-N

Chemical Structure

The chemical structure of (3-Chloropropyl)ethoxydimethylsilane features a silicon atom bonded to two methyl groups, one ethoxy group, and a 3-chloropropyl chain. This arrangement provides the molecule with both hydrophobic and reactive functional groups, contributing to its versatility in various applications.

Chemical Reactivity

(3-Chloropropyl)ethoxydimethylsilane exhibits several important chemical characteristics:

  • It demonstrates hydrolytic sensitivity with a rating of 7, indicating it reacts slowly with moisture and water.

  • The terminal chlorine atom can undergo nucleophilic substitution reactions, enabling further functionalization.

  • The ethoxy group can participate in condensation reactions, particularly with hydroxyl-bearing surfaces, forming siloxane bonds .

  • Under basic conditions, it can undergo elimination and rearrangement reactions, as observed in similar organosilicon compounds .

Synthesis Methods

The synthesis of (3-Chloropropyl)ethoxydimethylsilane can be achieved through various routes, though specific literature on its exact preparation is limited. Based on the synthesis of similar compounds:

  • One potential route involves the reaction of 3-chloropropyldimethylchlorosilane with ethanol under controlled conditions .

  • Another approach might involve the modification of (3-chloropropyl)trimethoxysilane through transesterification with ethanol, similar to how other alkoxy silanes are prepared .

  • The synthesis of related compounds, such as 3-chloropropyltrimethoxysilane, provides insight into possible industrial-scale production methods. This involves:

    • Mixing chloropropyl trichlorosilane with methanol in a premix tank

    • Spraying the mixture through a reaction column

    • Controlling temperature (50-60°C) and pressure (400 mmHg)

    • Collecting and distilling the product to achieve high purity (99%)

Applications

Silane Coupling Agent

(3-Chloropropyl)ethoxydimethylsilane functions effectively as a silane coupling agent, creating strong bonds between organic and inorganic materials. This property makes it valuable in:

  • Production of composite materials, where it enhances adhesion between organic polymers and inorganic fillers or reinforcements .

  • Improving the compatibility and bonding strength in glass fiber-reinforced polymers .

  • Formulation of high-performance adhesives and sealants, offering superior bonding strength and durability in aerospace and automotive applications .

Surface Modification

The compound is extensively used for modifying various surfaces:

  • It can modify surfaces of glass, metals, and ceramics to improve their hydrophobic properties, making it valuable in electronics and packaging industries .

  • Surface treatment of fillers and reinforcements like glass fibers, improving compatibility with polymer matrices .

  • Modification of silica surfaces for improved performance in various applications .

Chromatographic Applications

(3-Chloropropyl)ethoxydimethylsilane has specific applications in analytical chemistry:

  • It can be analyzed using reverse phase (RP) HPLC methods with simple conditions including acetonitrile, water, and phosphoric acid as the mobile phase .

  • The Newcrom R1 HPLC column, a special reverse-phase column with low silanol activity, is suitable for its analysis .

  • This method is scalable and can be used for isolating impurities in preparative separation, as well as for pharmacokinetic studies .

Polymer Chemistry and Materials Science

In polymer science and materials development:

  • It serves as an intermediate in the synthesis of various organosilicon compounds essential for specialty chemicals and materials used in pharmaceuticals and agrochemicals .

  • The compound plays a role in developing new materials with tailored properties, facilitating advancements in nanotechnology and polymer science .

  • It can be used to create functionalized materials for industrial and research purposes through grafting onto various substrates .

Hazard CategoryClassification/StatementCodeReference
Physical HazardFlammable liquid and vaporH226
Health HazardHarmful if swallowedH302
Health HazardCauses skin irritationH315
Health HazardCauses serious eye damageH318
Health HazardMay cause respiratory irritationH335
Signal WordDanger-
Risk Statements36/37/38 (Irritating to eyes, respiratory system and skin)-
Safety Statements26-36/37 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing and gloves)-

Research Findings and Developments

Recent research has expanded understanding of (3-Chloropropyl)ethoxydimethylsilane and similar compounds:

  • Studies have demonstrated the compound's effectiveness in modifying surfaces to improve hydrophobic properties, making it valuable in applications requiring water resistance .

  • Research on the synthesis of 3-(triethoxysilyl)propyl-terminated polystyrene (TESiP-PS) provides insights into potential reactions of (3-Chloropropyl)ethoxydimethylsilane. The reaction between polystyryllithium and (3-chloropropyl)triethoxysilane was shown to be highly dependent on reaction conditions, with yields varying from 5% to quantitative amounts depending on solvent and temperature .

  • Analysis methods using HPLC have been developed specifically for (3-Chloropropyl)ethoxydimethylsilane, facilitating its characterization and quality control in research and industrial settings .

Comparison with Similar Compounds

Understanding the relationship between (3-Chloropropyl)ethoxydimethylsilane and similar compounds provides context for its applications and properties:

Table 3: Comparison with Similar Organosilane Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey DifferencesReference
(3-Chloropropyl)ethoxydimethylsilane13508-63-9C₇H₁₇ClOSi180.75Base compound with one ethoxy group
(3-Chloropropyl)diethoxymethylsilane13501-76-3C₈H₁₉ClO₂Si210.77Has two ethoxy groups instead of one
(3-Chloropropyl)methoxydimethylsilane18171-14-7C₆H₁₅ClOSi166.72Has methoxy instead of ethoxy group
3-Chloropropyltrimethoxysilane2530-87-2C₆H₁₅ClO₃Si198.72Has three methoxy groups
Chloro(3-chloropropyl)dimethylsilane10605-40-0C₅H₁₂Cl₂Si171.14Has chloro instead of ethoxy group
3-Aminopropyldimethylethoxysilane18306-79-1C₇H₁₉NOSi161.32Has amino instead of chloro group

The variations in functional groups significantly affect reactivity, applications, and handling requirements. For instance, compounds with multiple alkoxy groups typically show higher reactivity in hydrolysis and condensation reactions, while amino-functional silanes exhibit different nucleophilic properties compared to chloro-functional ones .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator